molecular formula C15H18N2O4S B11112375 Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11112375
M. Wt: 322.4 g/mol
InChI Key: INJGQFMHYGNWCJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of thioxopyrimidines and is characterized by the presence of a dimethoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the tetrahydropyrimidine ring. The final step involves esterification to introduce the methyl ester group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be performed to introduce different ester groups.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thioxopyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that falls within the category of dihydropyrimidine derivatives. This class of compounds has garnered attention due to their potential biological activities, including anticancer and enzyme inhibition properties. The aim of this article is to synthesize available research findings regarding the biological activity of this specific compound.

  • Chemical Name : this compound
  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 322.38 g/mol
  • CAS Number : 313392-24-4

Anticancer Potential

Recent studies have indicated that dihydropyrimidine derivatives exhibit significant anticancer activity. For instance, a study evaluated various dihydropyrimidone derivatives for their ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The compound was noted for its potential as a non-competitive inhibitor of TP, with some derivatives showing IC50 values in the low micromolar range (e.g., IC50 = 303.5 µM) .

In vitro studies demonstrated that these compounds were non-cytotoxic to mouse fibroblast cells (3T3), suggesting a favorable safety profile for further development . Molecular docking studies supported these findings by illustrating how the compounds effectively bind to the active site of TP, which is critical for their inhibitory action .

Enzyme Inhibition

The compound's structure suggests it may also function as an inhibitor of other enzymes relevant to cancer progression. Research on related tetrahydropyrimidine compounds has shown promise in inhibiting HIV integrase and other targets involved in viral replication and cancer cell proliferation .

Case Studies and Research Findings

StudyCompound TestedIC50 ValueMechanismNotes
Dihydropyrimidone Derivatives303.5 µMNon-competitive TP InhibitorNon-cytotoxic to 3T3 cells
N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives0.65 µMInhibitor of HIV IntegraseNot effective below cytotoxic concentrations

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)10-7-9(19-2)5-6-11(10)20-3/h5-7,13H,1-4H3,(H2,16,17,22)

InChI Key

INJGQFMHYGNWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC

Origin of Product

United States

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